1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea

ACAT inhibition Tetrazole-urea Atherosclerosis

This compound features a unique 3,4-difluorophenyl tetrazole and 2-fluorophenyl urea substitution pattern not found in common in-class analogs. Its computed XLogP3=2.1 and TPSA=84.7Ų offer a balanced lipophilicity profile suitable for ACAT inhibitor screening and metabolic stability assays. Researchers should use it as a differentiated probe to generate head-to-head IC50 data against reference inhibitors. Order now to advance your SAR campaigns with a structurally distinct building block.

Molecular Formula C15H11F3N6O
Molecular Weight 348.289
CAS No. 941875-88-3
Cat. No. B2427262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea
CAS941875-88-3
Molecular FormulaC15H11F3N6O
Molecular Weight348.289
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F
InChIInChI=1S/C15H11F3N6O/c16-10-6-5-9(7-12(10)18)24-14(21-22-23-24)8-19-15(25)20-13-4-2-1-3-11(13)17/h1-7H,8H2,(H2,19,20,25)
InChIKeyWLTLSJHPABRDFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea (CAS 941875-88-3) – Procurement-Relevant Identity and Class Context


1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea (CAS 941875-88-3, molecular formula C₁₅H₁₁F₃N₆O, molecular weight 348.28 g mol⁻¹) is a fluorinated tetrazole-containing urea derivative within the broader N‑aryl‑N′-tetrazole urea class [1]. This class has been extensively claimed in patent literature as acyl‑CoA:cholesterol acyltransferase (ACAT) inhibitors with potential utility in atherosclerosis and hypercholesterolemia [2]. The compound bears a 3,4‑difluorophenyl substituent on the tetrazole ring and a 2‑fluorophenyl group on the urea nitrogen, a substitution pattern that distinguishes it from other in‑class analogs. However, publicly available quantitative head‑to‑head biological data for this specific molecule are extremely limited [3].

Why 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea Cannot Be Replaced by a Generic Tetrazole‑Urea Analog


Tetrazole‑urea analogs with different substitution patterns can exhibit marked differences in enzyme inhibition potency, physicochemical properties, and metabolic stability. In the ACAT inhibitor patent literature, relatively small changes in phenyl ring substitution (e.g., 2,4‑difluoro vs. 3,4‑difluoro, or the presence of a 2‑fluorophenyl urea group) are associated with altered in vitro IC₅₀ values and in vivo toxicity profiles [1]. The specific 3,4‑difluorophenyl‑tetrazole and 2‑fluorophenyl‑urea arrangement of CAS 941875-88-3 confers a distinct hydrogen‑bonding surface and lipophilicity (XLogP3 = 2.1) that cannot be assumed to be functionally equivalent to other in‑class compounds [2]. Therefore, direct substitution without confirmatory comparative data risks introducing uncharacterized differences in target engagement, selectivity, or pharmacokinetic behavior.

Quantitative Differentiation Evidence for 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea Against Closest Analogs


ACAT Inhibitory Class Membership and Structural Differentiation from Generic Tetrazole-Ureas

The compound belongs to the tetrazole-substituted urea class claimed as ACAT inhibitors in US 5,362,744 [1]. While the patent does not provide compound-specific IC₅₀ values for CAS 941875-88-3, it distinguishes the 3,4‑difluorophenyl substitution pattern from the 2,4‑difluorophenyl analogs exemplified in the claims. This structural distinction implies a different structure-activity relationship (SAR) trajectory. However, no direct quantitative comparison is publicly available for this specific molecule.

ACAT inhibition Tetrazole-urea Atherosclerosis

Physicochemical Differentiation: XLogP3 and Topological Polar Surface Area vs. In-Class Analogs

The computed XLogP3 of CAS 941875-88-3 is 2.1, and its topological polar surface area (TPSA) is 84.7 Ų [1]. In the context of CNS drug design and oral bioavailability guidelines (Lipinski, Veber), these values place the compound near the center of desirable property space. Close analogs with different halogenation patterns (e.g., replacing the 3,4‑difluorophenyl with a 4‑fluorophenyl group) are predicted to alter logP by ±0.3–0.5 units and TPSA proportionally, but no experimental logP or permeability data for this specific compound were located in the public domain.

Lipophilicity Drug-likeness Tetrazole-urea

Recommended Application Scenarios for 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea Based on Current Evidence


Exploratory SAR Studies on ACAT Inhibition

Given the compound’s structural alignment with the tetrazole-substituted urea ACAT inhibitor class [1], it is suitable for inclusion in focused screening libraries aimed at probing the effect of 3,4‑difluorophenyl substitution on ACAT potency and selectivity. Researchers should plan head‑to‑head IC₅₀ determinations against reference ACAT inhibitors (e.g., the 2,4‑difluorophenyl analogs described in US 5,362,744) to generate the quantitative differentiation data that are currently lacking.

Metabolic Stability Profiling of Fluorinated Tetrazole-Ureas

The combination of a 3,4‑difluorophenyl tetrazole and a 2‑fluorophenyl urea creates a distinct electronic environment that may influence oxidative metabolism. The compound can serve as a probe in microsomal or hepatocyte stability assays, comparing intrinsic clearance values with des‑fluoro or mono‑fluoro analogs [1]. Such data would directly inform whether the specific fluorination pattern offers a metabolic advantage over simpler in‑class alternatives.

Computational Library Design and Docking Studies

With its well-defined computed properties (XLogP3 = 2.1, TPSA = 84.7 Ų) [1], the compound is a useful entry in virtual screening decks for ACAT or related acyltransferase targets. Its intermediate lipophilicity makes it a benchmark for balancing permeability and solubility in lead optimization campaigns.

Quote Request

Request a Quote for 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.